Benzo-1,3-dioxol-5-ol acetate
Description
Overview and Significance of the Benzo[d]ontosight.aiopenmedicinalchemistryjournal.comdioxole Scaffold in Chemical Science and Pharmaceutical Development
The benzo[d] ontosight.aiopenmedicinalchemistryjournal.comdioxole ring system is a significant structural unit in organic chemistry. rsc.orgrsc.org This moiety is characterized by a benzene (B151609) ring fused to a five-membered dioxole ring. Its unique electronic and conformational properties contribute to its wide range of applications. The scaffold's inherent structural features, combining both rigidity and flexibility, make it a promising ring system in medicinal chemistry. tandfonline.com
The benzo[d] ontosight.aiopenmedicinalchemistryjournal.comdioxole moiety is a fundamental component of many natural products. ias.ac.in For instance, safrole, a well-known natural compound, possesses this core structure. tandfonline.com This scaffold is also integral to the structure of various synthetic compounds, including those with potential pharmaceutical applications. ias.ac.inevitachem.com Researchers have synthesized numerous derivatives by incorporating the benzo[d] ontosight.aiopenmedicinalchemistryjournal.comdioxole unit, leading to the discovery of novel compounds with diverse chemical properties. ias.ac.in
The benzo[d] ontosight.aiopenmedicinalchemistryjournal.comdioxole scaffold is a key pharmacophore in drug discovery, with derivatives exhibiting a wide spectrum of biological activities. Research has explored its potential in developing agents with anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai For example, numerous compounds containing this moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov Studies have shown that some benzo[d] ontosight.aiopenmedicinalchemistryjournal.comdioxole derivatives can induce apoptosis and inhibit key enzymes implicated in disease progression. nih.govnih.gov Furthermore, this scaffold has been utilized in the design of inhibitors for enzymes like chitinases, which could lead to new classes of insect growth regulators. acs.org The versatility of the benzo[d] ontosight.aiopenmedicinalchemistryjournal.comdioxole ring system allows for the synthesis of diverse libraries of compounds for screening and development of new therapeutic agents. tandfonline.com
Scope and Objectives of the Research Outline on Benzo-1,3-dioxol-5-ol Acetate (B1210297)
This article focuses specifically on the chemical compound Benzo-1,3-dioxol-5-ol acetate and its context within the broader family of benzo[d] ontosight.aiopenmedicinalchemistryjournal.comdioxole derivatives. The primary objective is to provide a detailed overview of its chemical nature and the significance of its core scaffold in academic and industrial research. The discussion will be limited to the established roles of the benzo[d] ontosight.aiopenmedicinalchemistryjournal.comdioxole moiety in natural products, synthetic chemistry, and its applications in the field of medicinal chemistry. This outline does not extend to include information on dosage, administration, or safety profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzodioxol-5-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJMUNKUQDDPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954323 | |
| Record name | 2H-1,3-Benzodioxol-5-yl acetate | |
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Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-58-9 | |
| Record name | 1,3-Benzodioxol-5-ol, 5-acetate | |
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| Record name | Benzo-1,3-dioxol-5-ol acetate | |
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| Record name | 326-58-9 | |
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| Record name | 2H-1,3-Benzodioxol-5-yl acetate | |
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| Record name | Benzo-1,3-dioxol-5-ol acetate | |
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| Record name | Benzo-1,3-dioxol-5-ol acetate | |
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Synthetic Methodologies for Benzo 1,3 Dioxol 5 Ol Acetate and Its Derivatives
Strategies for the Esterification of Benzo-1,3-dioxol-5-ol to its Acetate (B1210297)
The conversion of Benzo-1,3-dioxol-5-ol (sesamol) to its acetate ester is a key transformation. Historically, a common method involved the reaction of piperonal (B3395001) with anhydrous peracetic acid in the presence of a catalyst like p-toluenesulfonic acid. This process first yields sesamol (B190485) acetate, which is then saponified to sesamol. google.com A more direct approach is the O-acylation of sesamol itself. Esterification is a well-established strategy for modifying the lipophilicity and bioactivity of natural polyphenolic compounds like sesamol. researchgate.net
One patented method describes converting sesamol acetate to sesamol by refluxing it with methanol (B129727) and a catalytic amount of sodium stearate, distilling off the methyl acetate by-product as it forms. google.com Another example involves mixing sesamol acetate with methanol and passing the mixture through a bed of trisodium (B8492382) phosphate (B84403) at room temperature to achieve a quantitative yield of sesamol after distillation. google.com The reverse reaction, the acetylation of sesamol, can be achieved using standard esterification protocols.
A notable synthesis of sesamol acetate starts from piperonal, reacting it with peracetic acid. The resulting crude sesamol acetate can be purified by distillation. For instance, reacting 150 parts of piperonal with peracetic acid in an acetic acid solution, followed by the addition of benzene (B151609) to precipitate by-products, filtration, and distillation, yielded 126.4 parts of sesamol acetate (a 70.2% yield). google.com
Advanced Synthetic Routes for Benzo[d]Current time information in Bangalore, IN.worldresearchersassociations.comdioxole Derivatives
The functionalization and elaboration of the benzo[d] Current time information in Bangalore, IN.worldresearchersassociations.comdioxole ring system are achieved through several powerful synthetic reactions, enabling the creation of complex molecules.
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for forming carbon-carbon bonds, and it has been successfully applied to the synthesis of various benzodioxole derivatives. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex.
Researchers have optimized conditions for coupling aryl boronic acids with bromo-benzodioxole substrates. worldresearchersassociations.comresearchgate.net For example, the synthesis of new 1,3-benzodioxole (B145889) derivatives containing a 1,2,3-triazole ring was achieved by coupling a brominated benzodioxole-triazole compound with various aryl boronic acids. worldresearchersassociations.com The choice of catalyst, base, and solvent significantly impacts the reaction's success and yield. It was found that PdCl2(PPh3)2 was a superior catalyst compared to others like Pd(PPh3)4, and K2CO3 was an effective base. worldresearchersassociations.comresearchgate.net The reaction tolerates a range of functional groups on the aryl boronic acid, including both electron-donating and electron-withdrawing groups, leading to products in yields from 33% to 89%. worldresearchersassociations.com
The Suzuki-Miyaura reaction has also been used to synthesize benzodioxole ketones, which are important pharmaceutical intermediates. rsc.org Furthermore, solid-supported organotrifluoroborates, which offer increased stability over boronic acids, have been effectively used in Suzuki cross-coupling reactions to produce benzodioxole derivatives with yields ranging from 10% to 78%. nih.gov
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | Toluene/H2O | Trace |
| Pd(OAc)2 | K2CO3 | Toluene/H2O | No Reaction |
| Pd(dba)2 | K2CO3 | Toluene/H2O | <5 |
| PdCl2(PPh3)2 | K2CO3 | Toluene/H2O | 55 |
| PdCl2(PPh3)2 | K2CO3 | MeCN | 30 |
Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing various functional groups onto the benzodioxole ring, particularly when the ring is activated by electron-withdrawing groups or contains a suitable leaving group like a halogen.
For instance, chlorinated 1,3-benzodioxole derivatives can serve as precursors for amination via halogen displacement. Heating a compound like 4-chloro-1,3-benzodioxole with ammonia (B1221849) or amines under pressure can facilitate nucleophilic substitution to introduce an amino group. The introduction of functional groups can also be achieved through other substitution pathways. For example, the benzodioxole moiety can be attached to other heterocyclic structures via SNAr or Mitsunobu reactions. vulcanchem.com In the synthesis of tetrahydrobenzothieno-pyrimidine analogs, the benzodioxol-5-yl group can be introduced via Ullmann coupling or nucleophilic aromatic substitution. vulcanchem.com
The formation of an isoxazole (B147169) ring appended to a benzodioxole moiety is a common strategy in medicinal chemistry. These structures are typically synthesized through cyclization reactions. smolecule.comevitachem.com One general approach involves the condensation of a benzodioxole derivative with a precursor that can form the isoxazole ring. smolecule.com
Common methodologies include the reaction of hydroxylamine (B1172632) derivatives with α,β-unsaturated carbonyl compounds or the cyclization of 1,3-diketones. evitachem.com For example, 3-(Benzo[d] Current time information in Bangalore, IN.worldresearchersassociations.comdioxol-5-yl)isoxazole-4-carbonitrile can be synthesized through condensation reactions of benzo[d] Current time information in Bangalore, IN.worldresearchersassociations.comdioxole derivatives with isoxazole precursors or via cyclization of starting materials that already contain both the dioxole and nitrile functionalities. smolecule.com The synthesis of isoxazoles often involves a [3+2] cycloaddition between a nitrile oxide and an alkyne, or the reaction of hydroxylamine with a three-carbon component. nanobioletters.com The construction of the 1,2-benzisoxazole (B1199462) core itself can be achieved through intramolecular cyclization of o-hydroxyaryl oximes, which involves the formation of an N-O bond. chim.it
Ester and amide functionalities are frequently incorporated into benzodioxole derivatives to modulate their chemical and biological properties. These groups can be introduced through various coupling and derivatization reactions.
A series of novel N-(benzo[d] Current time information in Bangalore, IN.worldresearchersassociations.comdioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized in a three-step process. frontiersin.org This involved a substitution reaction to create a secondary intermediate, conversion of the carboxylic acid group to an acid chloride using oxalyl chloride, and finally, reaction with benzo[d] Current time information in Bangalore, IN.worldresearchersassociations.comdioxol-5-amine to form the target amide. frontiersin.org Similarly, other amide derivatives have been synthesized by coupling benzodioxole acetic acid with substituted anilines using EDCI as a coupling agent. najah.edu
Esterification can be used to synthesize ketoester derivatives. For example, reacting methyl 2-(2H-1,3-benzodioxole-5-yl)acetate with chlorobenzoic acid in the presence of phosphorus pentoxide yields the corresponding ketoester. najah.edu Tandem reactions catalyzed by iridium(III) complexes can convert esters first to amides via ester-amide exchange with a primary amine, and then the in situ generated alcohol can be used to alkylate another amine, forming a secondary amine. ibs.re.kr
| Compound Name | Synthetic Note | Yield (%) |
|---|---|---|
| Methyl 2-(6-(2-iodobenzoyl)benzo[d] Current time information in Bangalore, IN.worldresearchersassociations.comdioxol-5-yl)acetate | Purified by column chromatography (n-hexane:ethyl acetate 1:1) | 90 |
| Methyl 2-(6-(4-iodobenzoyl)benzo[d] Current time information in Bangalore, IN.worldresearchersassociations.comdioxol-5-yl)acetate | Purified by column chromatography (n-hexane:ethyl acetate 1:1) | 87 |
| Methyl 2-(6-(2-bromobenzoyl)benzo[d] Current time information in Bangalore, IN.worldresearchersassociations.comdioxol-5-yl)acetate | Purified by column chromatography (n-hexane:ethyl acetate 4:1) | 85 |
| Methyl 2-(6-(3-bromobenzoyl)benzo[d] Current time information in Bangalore, IN.worldresearchersassociations.comdioxol-5-yl)acetate | Purified by column chromatography (n-hexane:ethyl acetate 3:2) | 79 |
| Methyl 2-(6-(2,4-dichlorobenzoyl)benzo[d] Current time information in Bangalore, IN.worldresearchersassociations.comdioxol-5-yl)acetate | Purified by column chromatography (n-hexane:ethyl acetate 1:1) | 83 |
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound (an "aldol"). sigmaaldrich.com This product can subsequently undergo dehydration (elimination of a water molecule) to form an α,β-unsaturated carbonyl compound, a process often favored by heating the reaction mixture. libretexts.org This two-step sequence is known as the Aldol condensation. sigmaaldrich.comlibretexts.org
This reaction has been utilized in the synthesis of benzo[d] Current time information in Bangalore, IN.worldresearchersassociations.comdioxole analogs. For instance, an analog of the antiepileptic drug stiripentol (B1682491) was synthesized via an Aldol condensation. mdpi.com The reaction involves the nucleophilic addition of an enolate ion (formed from a carbonyl compound with an α-hydrogen) to another carbonyl compound, followed by the dehydration step. numberanalytics.com The conditions, such as the catalyst (acid or base), temperature, and solvent, are critical in determining the reaction's outcome. numberanalytics.com Crossed Aldol condensations, which occur between two different carbonyl compounds, are particularly useful for building complex molecular structures containing the benzodioxole scaffold. numberanalytics.com
Stereoselective Synthesis and Chiral Resolution of Benzo-1,3-dioxol-5-ol Acetate Analogs
The synthesis of specific stereoisomers of this compound analogs is crucial for investigating their biological activities, as enantiomers often exhibit different pharmacological and pharmacokinetic profiles. researchgate.net Methodologies for achieving stereoselectivity can be broadly categorized into asymmetric synthesis, where a specific stereoisomer is formed preferentially, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.
One common approach to synthesizing chiral analogs involves the stereoselective reduction of a prochiral ketone. For instance, the reduction of 1-(benzo[d] epo.orgdioxol-5-yl)propan-2-one using chiral reducing agents can yield enantioenriched 1-(benzo[d] epo.orgdioxol-5-yl)propan-2-ol, a direct precursor to the corresponding acetate. However, traditional reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride lack stereocontrol, producing a racemic mixture that necessitates subsequent resolution.
Enzymatic kinetic resolution has emerged as a powerful tool for separating racemic mixtures of this compound analogs. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted enantiomer. researchgate.net For example, the kinetic resolution of rac-Stiripentol, an analog, using vinyl butanoate as an acyl donor and catalyzed by lipase A from Candida antarctica, resulted in the isolation of (3S)-Stiripentol and the corresponding (3R)-butanoate with high enantiomeric excess. researchgate.net
Another strategy involves the use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) to resolve racemic mixtures. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven effective in separating enantiomers of various compounds, including derivatives of benzo epo.orgdioxole. nih.gov The choice of CSP and mobile phase is critical for achieving optimal separation. nih.gov
A modular, three-component synthesis of chiral 1,3-dioxoles has been developed using a rhodium-catalyzed carbenic olefination cascade, offering a novel approach to constructing chiral non-benzofused 1,3-dioxole (B15492876) scaffolds. rsc.org This method highlights the potential for creating structurally diverse and stereochemically defined analogs. rsc.org
Table 1: Comparison of Stereoselective Synthesis and Chiral Resolution Methods
| Method | Description | Advantages | Limitations |
| Asymmetric Synthesis | Direct formation of a specific enantiomer using chiral catalysts or reagents. | High enantiomeric excess, atom economy. | Catalyst development can be challenging and expensive. |
| Enzymatic Kinetic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Can be slow, enzyme cost can be prohibitive for large scale. |
| Chiral Chromatography (HPLC) | Separation of enantiomers based on their differential interactions with a chiral stationary phase. | Applicable to a wide range of compounds, high purity of separated enantiomers. | Can be costly for large-scale separations, requires method development. |
Deuterium (B1214612) Labeling Strategies for Benzo[d]epo.orgbenchchem.comdioxole Derivatives for Mechanistic and Pharmacokinetic Studies
Deuterium labeling, the substitution of hydrogen with its heavier isotope deuterium, is a valuable technique in drug discovery and development for studying reaction mechanisms and altering pharmacokinetic properties. epo.orgnih.gov The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. google.com
For benzo[d] epo.orgdioxole derivatives, deuterium can be incorporated at specific sites to investigate metabolic pathways and enhance drug performance. epo.orggoogle.com A common site for deuteration is the methylene (B1212753) bridge of the dioxole ring. google.com However, traditional methods using deuterated dihalomethanes often result in low isotopic incorporation. epo.org
Novel synthetic methods have been developed to achieve high levels of deuterium incorporation. These strategies are crucial for producing deuterated analogs for clinical studies. For instance, isotopologues of certain drugs substituted with deuterium on the methylene carbon of the benzodioxole ring have been shown to be poorer substrates for metabolism by enzymes like cytochrome P450 2D6 (CYP2D6). google.com This can lead to improved pharmacokinetic profiles and reduced drug-drug interactions. google.com
Mechanistic studies also benefit from deuterium labeling. For example, a deuterium labeling experiment confirmed that the newly generated chiral center in a rhodium-catalyzed synthesis of 1,3-dioxoles originated from the aldehyde component. rsc.org This type of experiment provides unambiguous evidence for proposed reaction pathways. rsc.org
Table 2: Applications of Deuterium Labeling in Benzo[d] epo.orgdioxole Derivatives
| Application | Description | Example |
| Mechanistic Elucidation | Tracing the fate of atoms through a reaction to understand the mechanism. | Confirming the origin of a new chiral center in a catalytic reaction. rsc.org |
| Pharmacokinetic Profiling | Studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. | Deuterated analogs of drugs like paroxetine (B1678475) and tadalafil (B1681874) have been synthesized to evaluate their metabolic stability. epo.org |
| Improved Therapeutic Properties | Slowing down drug metabolism to increase half-life and reduce dosing frequency. | Deuterated benzo[d] epo.org-dioxol derivatives acting as serotonin (B10506) reuptake inhibitors show decreased metabolism by CYP2D6. google.com |
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its derivatives, several green approaches are being explored.
One key area is the use of more environmentally benign solvents and reaction conditions. For example, ultrasound-promoted synthesis has been employed for the stereoselective creation of chalcones derived from 2,3-dihydrobenzofuran-5-carbaldehyde, a related heterocyclic compound. semanticscholar.org This method often leads to shorter reaction times, higher yields, and milder conditions compared to conventional heating. semanticscholar.org
The use of catalysts that can be easily recovered and reused is another important aspect of green chemistry. While not specifically detailed for this compound in the provided context, the development of recyclable catalysts is a general trend in organic synthesis.
Furthermore, designing synthetic routes that are more atom-economical, meaning that a higher proportion of the atoms from the starting materials are incorporated into the final product, is a fundamental principle of green chemistry. Multi-component reactions, such as the three-component synthesis of chiral 1,3-dioxoles, are inherently more atom-economical than multi-step syntheses that involve protection and deprotection steps. rsc.org
Solvent-free reaction conditions, or mechanochemistry, represent a significant advancement in green synthesis. A novel, one-pot, solvent-free, and scalable trideuteromethylation method using mechanochemistry has been developed, avoiding the use of hazardous reagents like CD3I and (CD3)2SO4. thieme-connect.com
Table 3: Green Chemistry Principles and Their Application
| Principle | Application in Synthesis | Potential Benefits |
| Use of Renewable Feedstocks | Starting from bio-based materials instead of petroleum-based ones. | Reduced carbon footprint, sustainability. |
| Catalysis | Employing catalysts to increase reaction efficiency and reduce waste. | Lower energy consumption, higher yields, recyclability. |
| Benign Solvents and Auxiliaries | Using water, supercritical fluids, or solvent-free conditions. | Reduced toxicity and environmental pollution. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the product. | Less waste, more efficient use of resources. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy costs, reduced environmental impact. |
Reactivity and Reaction Mechanisms of Benzo 1,3 Dioxol 5 Ol Acetate
Hydrolysis of the Acetate (B1210297) Ester
The ester linkage in Benzo-1,3-dioxol-5-ol acetate is susceptible to hydrolysis, a reaction that cleaves the ester to yield Benzo-1,3-dioxol-5-ol (also known as sesamol) and acetic acid. This reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetate group is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of water and a proton regenerates the acid catalyst and yields the phenolic product, Benzo-1,3-dioxol-5-ol, and acetic acid. libretexts.org The reaction is reversible. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a strong nucleophile and attacks the electrophilic carbonyl carbon of the ester. libretexts.org This process, known as saponification, results in the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt (sodium acetate) and the phenoxide of Benzo-1,3-dioxol-5-ol. Subsequent acidification of the reaction mixture is required to protonate the phenoxide and yield the final Benzo-1,3-dioxol-5-ol product. This reaction is generally irreversible.
Table 1: Hydrolysis Reactions of this compound
| Reaction Type | Catalyst/Reagents | Intermediate Steps | Products |
| Acid-Catalyzed Hydrolysis | H₂O, Acid (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by water, proton transfer, elimination. libretexts.org | Benzo-1,3-dioxol-5-ol, Acetic Acid |
| Base-Catalyzed Hydrolysis | Base (e.g., NaOH), H₂O | Nucleophilic attack by hydroxide, formation of phenoxide and carboxylate. libretexts.org | Benzo-1,3-dioxol-5-ol (after acidification), Acetate Salt |
Nucleophilic Substitution Reactions Involving the Acetate Group
The acetate group can act as a leaving group in nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon of the ester, leading to the displacement of the acetate ion. The reactivity of the ester towards nucleophilic attack is a key feature of its chemistry. libretexts.org While the acetate is not an excellent leaving group compared to halides, the reaction can proceed with strong nucleophiles.
For instance, reaction with amines (ammonolysis) would yield the corresponding N-substituted acetamide (B32628) and Benzo-1,3-dioxol-5-ol. Similarly, reaction with other alcohols (transesterification) in the presence of an acid or base catalyst would result in the formation of a new ester. The amine group in related benzodioxole structures can act as a nucleophile in substitution reactions. evitachem.comevitachem.com
Table 2: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reaction Type | Expected Products |
| Ammonia (B1221849) (NH₃) | Ammonolysis | Benzo-1,3-dioxol-5-ol, Acetamide |
| Primary/Secondary Amine (RNH₂/R₂NH) | Aminolysis | Benzo-1,3-dioxol-5-ol, N-Substituted Acetamide |
| Alcohol (R'OH) | Transesterification | Benzo-1,3-dioxol-5-ol, New Ester (R'OAc) |
| Hydroxide (OH⁻) | Hydrolysis | Benzo-1,3-dioxol-5-ol, Acetate |
Reduction Reactions of Functional Groups
The ester functionality of this compound can be reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for this transformation. The reduction of the ester group proceeds via nucleophilic acyl substitution by a hydride ion, followed by reduction of the intermediate aldehyde, to ultimately yield two alcohols.
In this specific case, the reduction of this compound with a powerful reducing agent like LiAlH₄ would cleave the ester bond, reducing the acetyl group to ethanol (B145695) and the phenoxy part to Benzo-1,3-dioxol-5-ol. The benzodioxole ring itself is generally stable under these conditions. Reduction reactions are a common transformation for derivatives of benzodioxole.
Table 3: Reduction of this compound
| Reducing Agent | Reaction Conditions | Products |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent, followed by aqueous workup | Benzo-1,3-dioxol-5-ol, Ethanol |
Oxidation Reactions and Derivative Formation
The this compound molecule has several sites that could potentially undergo oxidation. The primary site of interest is the aromatic ring. The benzodioxole moiety is an electron-donating group, which activates the aromatic ring towards electrophilic attack and can make it susceptible to oxidation, potentially leading to ring-opening under harsh conditions. However, the benzodioxole group has been shown to be stable during the oxidation of other parts of a molecule using agents like manganese(III) acetate. sciendo.com
If the acetate group is first hydrolyzed to yield Benzo-1,3-dioxol-5-ol, the resulting phenol (B47542) is highly susceptible to oxidation. Phenols can be oxidized to quinones or can undergo oxidative coupling reactions. For example, related benzodioxole-containing aldehydes have been oxidized to the corresponding carboxylic acids using reagents like silver oxide. ineosopen.org The methylenedioxy bridge can also be cleaved under certain oxidative conditions, though this typically requires specific and potent oxidizing agents.
Table 4: Potential Oxidation Reactions and Derivative Formation
| Reagent/Condition | Potential Reaction | Possible Products |
| Mild Oxidizing Agents | Oxidation of the phenol (post-hydrolysis) | Quinone-type structures, oxidative coupling products |
| Strong Oxidizing Agents | Ring cleavage or modification | Various degradation products |
| Oxidation of side chains (on derivatives) | Oxidation of an attached functional group | Carboxylic acids, ketones (depending on the derivative). ineosopen.org |
Investigation of Reaction Kinetics and Thermodynamics
Specific experimental data on the reaction kinetics and thermodynamics of this compound are not extensively documented in publicly available literature. However, general principles can be applied to understand the factors governing its reactivity.
Kinetics: The rates of the reactions discussed above would be influenced by several factors. For hydrolysis and nucleophilic substitution, the rate is dependent on the concentration of the reactants, the temperature, the choice of solvent, and the strength of the catalyst or nucleophile. libretexts.org Steric hindrance around the ester's carbonyl group is minimal in this compound, suggesting that it should be reasonably accessible to nucleophiles. Kinetic studies on related benzodioxole compounds have been performed in the context of enzyme inhibition, demonstrating that the moiety can interact with biological active sites. mdpi.com
Thermodynamics: The hydrolysis of esters is typically a thermodynamically favorable process, especially under basic conditions where the formation of a resonance-stabilized carboxylate ion drives the equilibrium. libretexts.org Acid-catalyzed esterification, the reverse of hydrolysis, is an equilibrium-controlled process, and the position of the equilibrium can be manipulated by controlling reaction conditions, such as removing water to favor ester formation. libretexts.org The thermodynamic control of reactions involving benzodioxole derivatives is crucial for achieving desired isomers in certain synthetic procedures. Reduction of the ester with LiAlH₄ is a highly exothermic and thermodynamically favorable reaction.
Biological and Pharmacological Research on Benzo 1,3 Dioxol 5 Ol Acetate and Its Analogs
In Vitro Biological Activity Evaluation
The in vitro assessment of benzodioxole derivatives has been crucial in identifying promising compounds for further development. These studies typically involve treating cancer cell lines with the compounds to evaluate their biological effects.
A significant area of research has been the evaluation of the cytotoxic effects of benzodioxole analogs against a panel of human cancer cell lines. scielo.br The goal is to identify compounds that can effectively kill cancer cells, ideally with selectivity over normal cells. ibb.waw.pl
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. In cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
Studies on various analogs of Benzo-1,3-dioxol-5-ol have yielded a range of IC50 values across different cancer cell lines. For instance, a series of 1-benzo najah.edunih.govdioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were evaluated for their anticancer activity. nih.gov Among them, 3-N-benzo najah.edunih.govnih.govoxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated potent activity, with IC50 values in the nanomolar range against acute lymphoblastic leukemia (CCRF-CEM) and pancreatic cancer (MIA PaCa-2) cell lines. nih.gov
Other research on benzodioxole carboxamide derivatives (specifically compound 2a, N-(3,4-dimethoxyphenyl)benzo[d] najah.edunih.govdioxole-5-carboxamide) showed potent activity against the Hep3B liver cancer cell line. najah.edu In contrast, other related benzodioxole compounds lacking the amide group displayed significantly weaker cytotoxicity, with IC50 values in the millimolar range against HeLa, Caco-2, and Hep3B cell lines. najah.edu Similarly, certain benzo ibb.waw.plnih.govoxepino[3,2-b]pyridine (BZOP) derivatives, which are structural analogs, were reported to have anticancer activity against a human colorectal cancer cell line with an IC50 value of 24.95 µM. mdpi.com
| Compound/Analog | Cancer Cell Line | IC50 Value | Source |
|---|---|---|---|
| 3-N-benzo najah.edunih.govnih.govoxadiazole 17 | CCRF-CEM (Acute lymphoblastic leukemia) | 328 nM | nih.gov |
| 3-N-2-methylquinoline 20 | MIA PaCa-2 (Pancreatic cancer) | 644 nM | nih.gov |
| N-(3,4-dimethoxyphenyl)benzo[d] najah.edunih.govdioxole-5-carboxamide (2a) | Hep3B (Hepatocellular carcinoma) | Potent activity reported | najah.edu |
| Benzodioxole compounds without amide (5a-7b) | HeLa, Caco-2, Hep3B | 3.94 - 9.12 mM | najah.edu |
| Benzo ibb.waw.plnih.govoxepino[3,2-b]pyridine (BZOP) derivative | HCT-116 (Colorectal cancer) | 24.95 µM | mdpi.com |
Beyond determining IC50 values, studies have confirmed that active benzodioxole analogs effectively reduce cancer cell viability and inhibit their proliferation. nih.govmdpi.com For example, the compound 2-((2-methylpyridin-3-yl)oxy)benzaldehyde (MPOBA), a BZOP derivative, was shown to cause a significant concentration- and time-dependent decrease in the cell proliferation of two different canine mammary cancer cell lines. mdpi.com This demonstrates that these compounds not only kill existing cancer cells but also prevent the formation of new ones, a critical aspect of cancer treatment. scielo.br
To understand the mechanisms behind the observed cytotoxicity, researchers have investigated the effects of benzodioxole analogs on the cell cycle and their ability to induce programmed cell death, or apoptosis. nih.govresearchgate.net Apoptosis is a key process for eliminating damaged or cancerous cells. nih.gov
Mechanistic studies on the potent analog, 3-N-2-methylquinoline 20, revealed that it caused cell cycle arrest at the S phase in CCRF-CEM cancer cells. nih.gov Cell cycle arrest prevents cancer cells from dividing and replicating their DNA, thus halting tumor growth. nih.gov Furthermore, this compound was found to induce apoptosis in these cells. nih.gov Another benzodioxole derivative, compound 2b, was also found to cause cell cycle arrest, but at the G2/M phase. najah.edu The ability of these compounds to halt the cell cycle and trigger apoptosis is a hallmark of many effective chemotherapeutic agents. researchgate.net
Apoptosis is characterized by distinct morphological changes within the cell, including the condensation of chromatin and the fragmentation of genomic DNA. abcam.cnnih.gov These events are considered terminal stages of programmed cell death. abcam.cn When cells undergo apoptosis, their chromatin compacts, and specific enzymes cleave the DNA into smaller fragments. nih.gov Studies on novel benzothiazole (B30560) derivatives, which are also heterocyclic analogs, have shown that potent compounds can induce these classical apoptotic symptoms. mdpi.com For example, treatment of cancer cells with the derivative PB11 led to observable DNA fragmentation and nuclear condensation, confirming its apoptosis-inducing nature. mdpi.com
The process of apoptosis is executed by a family of enzymes called caspases. nih.gov Among these, caspase-3 and caspase-7 are known as "effector" caspases, which are responsible for cleaving key cellular substrates, leading to the morphological and biochemical changes seen in apoptosis. nih.govekb.eg The activation of these caspases is a critical step in the apoptotic pathway.
Research on the benzothiazole derivative PB11 demonstrated that its treatment of cancer cells led to a time-dependent increase in the activities of caspase-3 and caspase-9. mdpi.com The activation of caspase-9 points to the involvement of the intrinsic (mitochondrial) pathway of apoptosis, which in turn activates effector caspases like caspase-3. mdpi.com Caspase-3 is considered a major executioner in the final phase of apoptosis. ekb.eg The activation of these caspases by analogs of Benzo-1,3-dioxol-5-ol acetate (B1210297) provides a clear molecular mechanism for their ability to induce programmed cell death in cancer cells. researchgate.netmdpi.com
Cell Cycle Analysis and Apoptosis Induction
Mitochondrial Membrane Potential Modulation
The modulation of mitochondrial membrane potential (ΔΨm) is a critical event in the initiation of the intrinsic apoptotic pathway. mdpi.com A loss or depolarization of ΔΨm can lead to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of caspases. mdpi.com
Several analogs of Benzo-1,3-dioxol-5-ol acetate have been shown to induce apoptosis through the disruption of ΔΨm. Sesamol (B190485), its direct precursor, has been observed to cause a collapse of mitochondrial membrane polarization in Leishmania donovani, suggesting a mechanism of action that involves mitochondrial dysfunction. frontiersin.org Studies in HepG2 cells also confirm that sesamol can affect the mitochondrial membrane potential. researchgate.net In cancer cell lines, other 1,3-benzodioxole-containing compounds have been shown to induce apoptosis accompanied by the loss of mitochondrial membrane potential. For instance, the compound Dillapiole induces apoptosis via mitochondrial pathways, evidenced by a loss of ΔΨm. Furthermore, a novel synthetic analog, 1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol, has been reported to depolarize mitochondrial membranes in HeLa cervical cancer cells, leading to a significant reduction in ΔΨm and the release of cytochrome c. smolecule.com
Regulation of Apoptotic Proteins (Bax, Bcl-2)
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, comprising both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govjcancer.org The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with an increased Bax/Bcl-2 ratio promoting apoptosis by enhancing mitochondrial outer membrane permeabilization. nih.govspandidos-publications.comresearchgate.net
Studies on analogs of this compound have demonstrated their capacity to modulate this crucial ratio. In a model of myocardial ischemia/reperfusion injury, treatment with sesamol resulted in the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax. alliedacademies.org Conversely, in studies related to focal cerebral ischemia, sesamol treatment led to a significant upregulation in Bcl-2 expression and a downregulation in Bax expression, thereby exerting a neuroprotective, anti-apoptotic effect. nih.govspandidos-publications.com In the context of cancer, a novel 1,3-benzodioxole (B145889) derivative was found to induce apoptosis in MCF-7 breast cancer cells, an effect confirmed by an increase in the Bax/Bcl-2 ratio. researchgate.net Similarly, the 1,3-benzodioxole derivative apiole (B1665137) was shown to induce apoptosis in COLO 205 colon cancer cells, which was associated with an increased Bax/Bcl-2 ratio. nih.gov
Enzyme Inhibition Assays
The 1,3-benzodioxole moiety is a recognized pharmacophore that interacts with various enzymes, notably cytochrome P450. dntb.gov.ua This interaction capability has led to the investigation of its derivatives as inhibitors of enzymes involved in critical disease pathways, such as cancer metabolism and steroid biosynthesis.
A defining feature of many cancer cells is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. alliedacademies.orgresearchgate.net This process is heavily reliant on the enzyme Lactate Dehydrogenase (LDH), which catalyzes the conversion of pyruvate (B1213749) to lactate. alliedacademies.orgresearchgate.net Consequently, LDH has emerged as a significant target for cancer therapy. Analogs and derivatives of this compound have been specifically investigated for their potential to inhibit this key enzyme in cancer metabolism.
Lactate dehydrogenase (LDH), particularly the LDHA isoform, is often overexpressed in cancer cells and is crucial for tumor initiation and maintenance. researchgate.net Several studies have described the synthesis and evaluation of 1,3-benzodioxole derivatives as potential LDHA inhibitors. alliedacademies.orgresearchgate.net In one such study, a series of new 1,3-benzodioxole derivatives were synthesized from piperonyl alcohol. nih.govresearchgate.net Two compounds from this series demonstrated selective inhibition of the LDHA isoform. alliedacademies.orgnih.govresearchgate.net The most potent of these showed significant selective inhibition of LDHA over the LDHB isoform. researchgate.net
Table 1: LDH Inhibition by 1,3-Benzodioxole Analogs
| Compound | Target Enzyme | IC50 (µM) | Selectivity Note |
|---|---|---|---|
| Compound 2 (Aryl ester derivative) | LDHA | 13.63 | Selective for LDHA (LDHB IC50 = 395.3 µM) researchgate.net |
| Compound 10 (Benzothiazole derivative) | LDHA | 47.20 | Selective for LDHA (LDHB IC50 > 1000 µM) alliedacademies.org |
Diacylglycerol acyltransferase (DGAT) is a key enzyme in the synthesis of triglycerides, catalyzing the final step in the pathway. rsc.org Inhibition of DGAT is a therapeutic strategy for metabolic disorders like obesity and type 2 diabetes. nih.gov While direct inhibition studies on this compound are not prominent, related structures have been explored in this context. For example, the synthesis of certain chromenochalcones with DGAT inhibitory activity has utilized piperonal (B3395001) (1,3-benzodioxole-5-carboxaldehyde) as a starting material, linking the benzodioxole scaffold to this class of enzyme inhibitors. rsc.org In a different context, sesamol has been used as a natural inhibitor of malic enzyme activity, which was shown to negatively affect triacylglycerol (TAG) accumulation in certain microorganisms, indirectly linking it to the broader lipid synthesis pathway that includes DGAT. asm.org
The enzyme 17α-hydroxylase/17,20-lyase (CYP17) is a critical enzyme in the biosynthesis of androgens and is a major target in the treatment of castration-resistant prostate cancer. acs.org The 1,3-benzodioxole (or methylenedioxyphenyl) group is known for its general ability to interact with cytochrome P450 (CYP) enzymes. dntb.gov.ua This has led to the inclusion of the 1,3-benzodioxole moiety in the design of inhibitors for specific CYP enzymes. Research has been conducted on 1,3-benzodioxole derivatives as potential steroidal 5α-reductase and CYP17 inhibitors for prostatic diseases. acs.org While specific inhibitory data for this compound is not available, the inclusion of the 1,3-benzodioxole ring in the synthesis of compounds targeting steroidogenic enzymes highlights its relevance in this area of pharmacological research. uni-saarland.de
Receptor Agonist/Antagonist Studies
Studies have explored the interaction of benzodioxole derivatives with specific biological receptors, revealing potential for modulating cellular pathways.
A series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds, which are analogs of this compound, have been identified as potent agonists for the auxin receptor, Transport Inhibitor Response 1 (TIR1). nih.govnih.gov Through computer-aided drug discovery and virtual screening based on the TIR1 receptor, a lead compound was developed and modified to synthesize a range of derivatives. nih.govnih.gov One particular derivative, designated K-10, demonstrated significant auxin-like activity and a strong binding ability with the TIR1 receptor, even stronger than the natural auxin 1-naphthylacetic acid (NAA). nih.govnih.gov Morphological investigations using auxin-related mutants confirmed that K-10's physiological functions are recognized by the TIR1 receptor. nih.govnih.gov
The auxin receptor agonist activity of these benzodioxole analogs translates into significant root growth promotion in various plant species. nih.gov In studies involving Arabidopsis thaliana, the derivative K-10 showed an exceptional ability to promote primary root growth. nih.gov At a concentration of 0.1 µM, K-10 increased the primary root length by 37.1%, a stark contrast to the inhibitory effect observed with NAA at the same concentration. nih.gov This promotive effect was also observed in Oryza sativa (rice), where K-10 enhanced root growth, demonstrating its potential as a root growth regulator for important crops. nih.govnih.gov
| Compound | Concentration (µM) | Promotive Rate on Primary Root (%) |
|---|---|---|
| K-10 | 0.1 | +37.1% |
| HTS05309 (Lead Compound) | 0.1 | +18.7% |
| NAA (1-naphthylacetic acid) | 0.1 | -36.9% |
To confirm that the observed root growth was due to auxin-like activity, researchers utilized an auxin response reporter system, DR5:GUS, in Arabidopsis primary roots. nih.gov The DR5 promoter is activated by auxin, leading to the expression of the GUS reporter gene, which can be visualized and quantified. oregonstate.edu Treatment with the benzodioxole analog K-10 significantly increased the transcriptional activity of the DR5:GUS reporter, indicating it effectively induces the auxin response pathway. nih.govnih.gov The GUS activity in response to K-10 was even greater than that induced by NAA. nih.gov Furthermore, K-10 was more effective than NAA in promoting the differentiation of root primordia, with the number of primordia increasing to 3.2 compared to 2.6 for NAA and 1.5 for the control. nih.gov
Genome-wide transcriptome analysis using RNA sequencing was performed on Oryza sativa roots to further elucidate the mechanism of action for the benzodioxole analog K-10. nih.gov The analysis revealed that K-10 induced a transcriptional response that was common with that of auxin. nih.govnih.gov A key finding was the down-regulation of genes known to inhibit root growth. nih.govnih.gov In the study, 42 out of 50 known root-related genes in Oryza sativa have an inhibitory effect on primary root elongation and lateral root generation. The transcriptome data showed that K-10 treatment led to the down-regulation of these inhibitory genes, providing a molecular explanation for its potent root growth-promoting activity. nih.gov
Auxin Receptor Agonist Activity (TIR1)
Antimicrobial Activity Studies (Antibacterial and Antifungal)
The 1,3-benzodioxole scaffold is present in numerous compounds that have been evaluated for antimicrobial properties. A series of 5-(Benzo[d] nih.govnih.govdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives were synthesized and showed high antibacterial activity against various Gram-positive bacteria. researchgate.net In other research, peptidyl derivatives containing the 1,3-benzodioxole system were synthesized and tested for their in vitro antimicrobial activity. nih.gov Interestingly, these compounds were found to promote the growth of some organisms, including Bacillus subtilis. nih.gov
Antioxidant Activity Evaluation
Derivatives containing the benzodioxole structure have also been assessed for their ability to act as antioxidants. In one study, a series of benzodiazepine (B76468) derivatives incorporating a benzodioxole moiety were synthesized and evaluated. najah.edu Two of these compounds, 7a and 7b, demonstrated moderate antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. najah.edu Their efficacy was quantified by their IC50 values, which represent the concentration required to scavenge 50% of the DPPH radicals. najah.edu
| Compound | Antioxidant Activity (IC50) |
|---|---|
| Compound 7a | 39.85 µM |
| Compound 7b | 79.95 µM |
| Trolox (Positive Control) | 7.72 µM |
The antioxidant potential of such compounds is often linked to their chemical structure. For instance, research on other heterocyclic compounds has shown that the presence of a catechol (3,4-dihydroxyphenyl) moiety results in excellent radical scavenging ability. mdpi.com This is relevant as the core structure of benzo-1,3-dioxol-5-ol is derived from a catechol, suggesting a basis for the antioxidant properties observed in its analogs. mdpi.com
Mechanism of Action Studies
The mechanisms through which benzo-1,3-dioxole derivatives exert their biological effects are diverse and depend on the specific structural modifications of the parent molecule. Research has focused on understanding how these compounds interact with biological targets and modulate cellular pathways.
Studies on various analogs of this compound have identified specific protein targets. For instance, a series of N-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives were designed and found to act as agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). Molecular docking analyses of these compounds revealed a strong binding affinity to TIR1, even stronger than the natural ligand, suggesting a direct interaction with the receptor's binding site. frontiersin.org
In other research, benzodioxole-based dithiocarbamate (B8719985) derivatives have demonstrated cytotoxic activity against cancer cell lines, implying interaction with targets essential for cancer cell survival. researchgate.net Similarly, certain benzodioxole derivatives have been investigated as inhibitors of the kinesin spindle protein, with molecular docking studies used to understand the interactions within the allosteric binding site of the protein. researchgate.net The specific binding affinities and target interactions of this compound itself are not extensively documented in the available literature.
Benzo-1,3-dioxole derivatives have been shown to modulate various biochemical pathways. A notable example is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the inflammatory pathway. Certain novel benzodioxole derivatives have been synthesized and evaluated for their COX inhibitory activity, demonstrating the potential of this chemical scaffold to interfere with prostaglandin (B15479496) synthesis. nih.gov
Furthermore, some carboxamide-containing benzodioxole derivatives have been observed to induce cell cycle arrest at the G2/M phase in cancer cell lines. najah.edu This indicates an interference with the cellular machinery that governs cell division and proliferation. The modulation of auxin-response gene expression has also been reported for certain N-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide analogs, leading to the promotion of root growth. frontiersin.org
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzodioxole derivatives, several SAR studies have been conducted. In a study of benzodioxole derivatives as COX inhibitors, it was found that the nature and position of halogen substituents on an associated phenyl ring significantly influenced the inhibitory activity and selectivity towards COX-1 and COX-2. nih.gov
Another study on new 1,3-benzodioxole derivatives with schistosomicidal activity identified that a restricted structure, where a thiazolidinone ring is attached to the 4-position of the 1,3-benzodioxole ring, was crucial for its potent activity. The presence of a bulky bromine substituent was also found to enhance the biological effect. nih.gov These findings highlight the importance of specific structural features in determining the pharmacological profile of benzodioxole analogs.
Table 1: SAR Highlights for Benzodioxole Analogs
| Compound Class | Key Structural Features | Impact on Biological Activity |
| COX Inhibitors | Halogen substitution on phenyl ring | Influences COX-1/COX-2 inhibitory activity and selectivity. nih.gov |
| Schistosomicidal Agents | Thiazolidinone ring at 4-position | Essential for potent activity. nih.gov |
| Schistosomicidal Agents | Bromine substituent | Enhances biological effect. nih.gov |
In Silico and Computational Studies
Computational methods are increasingly employed in drug discovery to predict the biological activity of compounds and to understand their mechanisms of action at a molecular level.
Computer-aided drug discovery (CADD) has been instrumental in the development of novel benzodioxole derivatives. For example, CADD approaches were used to screen for and design potent N-(benzo[d] chemicalbook.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide analogs as auxin receptor agonists. frontiersin.org These methods, including the use of pharmacophore models and molecular docking, help in identifying promising lead compounds from large chemical libraries and in optimizing their structures for enhanced activity. researchgate.net
Molecular docking studies have also been employed to investigate the binding interactions of benzodioxole derivatives with their target proteins. frontiersin.orgresearchgate.net These in silico techniques provide valuable insights into the binding modes and affinities of ligands, guiding the rational design of more potent and selective molecules.
Pharmacophore Modeling
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comdergipark.org.tr This model serves as a 3D query to screen large databases for novel compounds that are likely to be active at the target receptor. For the benzodioxole class of compounds, pharmacophore models help identify the key structural motifs responsible for their diverse pharmacological activities.
In a study aimed at discovering new auxin receptor agonists, a pharmacophore model was developed based on the transport inhibitor response 1 (TIR1) auxin receptor. frontiersin.org The successful model featured a combination of a hydrophobic/aromatic centroid, a hydrogen-bond acceptor, and another hydrophobic centroid. This model was used to screen a chemical library, leading to the identification of N-(benzo[d] scispace.comacs.orgdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide as a lead compound, demonstrating the utility of this approach for finding novel, biologically active benzodioxole derivatives. frontiersin.org
These models are constructed by analyzing the chemical properties of a known active ligand or the binding site of a target protein. dovepress.com For analogs of this compound, a typical pharmacophore model would likely include features such as:
Aromatic Ring: The benzodioxole ring itself often acts as a key hydrophobic and aromatic feature.
Hydrogen Bond Acceptors/Donors: The oxygen atoms in the dioxole ring and the ester group are potential hydrogen bond acceptors.
By identifying molecules that match these spatial and chemical requirements, researchers can prioritize compounds for synthesis and biological testing, accelerating the discovery of new therapeutic agents.
Molecular Docking Analysis for Target Binding
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to understand how ligands like this compound and its analogs might interact with biological targets at a molecular level. Research on sesamol and other benzodioxole derivatives has employed molecular docking to explore their potential against various diseases, including cancer, benign prostatic hypertrophy (BPH), and cardiovascular disease. nih.govtandfonline.comnih.gov
One area of investigation has been the effect of sesamol and its derivatives on the human androgen receptor, a key target in the management of BPH. nih.gov In silico studies, including molecular docking, suggested that these compounds could bind effectively to this receptor. The docking scores indicated a strong binding affinity, supporting the hypothesis that these molecules could prevent testosterone-induced BPH. nih.gov
Similarly, benzodioxole derivatives have been evaluated as potential anticancer agents by targeting tubulin, a critical protein involved in cell division. tandfonline.com Molecular docking studies showed that these compounds could bind near key amino acid residues of the tubulin protein, such as Pro162B, Met166B, and Trp407A, through hydrogen bonds and electrostatic interactions. tandfonline.com
The binding energies from these docking studies provide a quantitative measure of the interaction strength. Lower binding energy values typically indicate a more stable and favorable protein-ligand complex.
| Compound/Analog | Target Protein | Docking/Binding Score (kcal/mol) | Potential Application |
| Sesamol | Human Androgen Receptor | > -6.0 | Benign Prostatic Hypertrophy nih.gov |
| 3'-methoxy-4'-acetoxy-1-propenyl benzene (B151609) (3'MA) | Human Androgen Receptor | > -6.0 | Benign Prostatic Hypertrophy nih.gov |
| Benzodioxole Derivative 1 | Tubulin | -7.9 | Anticancer tandfonline.com |
| Benzodioxole Derivative 2 | Tubulin | -7.8 | Anticancer tandfonline.com |
| Sesamol | Hemoglobin beta subunit (HBB) | -4.15 | Cardiovascular Disease nih.gov |
| Sesamin | Hemoglobin beta subunit (HBB) | -5.87 | Cardiovascular Disease nih.gov |
| Sesamin | SARS-CoV-2 Main Protease | -6.7 | Antiviral nih.gov |
| Sesamolin | SARS-CoV-2 Main Protease | -6.4 | Antiviral nih.gov |
Note: The table presents a selection of findings from various computational studies on benzodioxole analogs. The specific derivatives and scoring methods may vary between studies.
These studies collectively demonstrate that the benzodioxole scaffold, central to this compound, is a versatile structure for interacting with a range of biologically important proteins.
Prediction of Pharmacological Profiles
In addition to predicting target binding, computational methods are invaluable for predicting the pharmacokinetic and pharmacodynamic properties of new chemical entities. This process, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, helps to identify drug candidates with favorable properties early in the discovery pipeline. researchgate.netbiointerfaceresearch.com
For various benzodioxole derivatives, in silico ADMET and drug-likeness properties have been extensively analyzed. tandfonline.comnih.gov These studies often use established criteria like Lipinski's Rule of Five to assess the potential for a compound to be an orally active drug. The rule states that a drug candidate is more likely to have good oral bioavailability if it has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (LogP) not greater than 5.
Studies on benzodioxole derivatives designed as anticancer agents showed that many of the designed compounds adhered to these rules. tandfonline.com For instance, predictions using web-based tools like SwissADME and pkCSM have been used to evaluate properties such as water solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes like cytochrome P450. tandfonline.com
| Property | Predicted Value/Characteristic | Implication |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Good for absorption and distribution tandfonline.com |
| LogP (Lipophilicity) | < 5 | Optimal balance for solubility and permeability tandfonline.com |
| Hydrogen Bond Donors | 0-2 | Compliance with Lipinski's Rule tandfonline.com |
| Hydrogen Bond Acceptors | 3-5 | Compliance with Lipinski's Rule tandfonline.com |
| Pharmacokinetics (ADME) | ||
| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability tandfonline.com |
| Blood-Brain Barrier (BBB) Permeant | Variable (Yes/No) | Indicates potential for CNS or peripheral action tandfonline.com |
| CYP450 Inhibition | Generally low for some analogs | Lower risk of drug-drug interactions tandfonline.com |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Generally compliant | Indicates drug-like character tandfonline.comnih.gov |
| Bioavailability Score | ~0.55 | Suggests good pharmacokinetic properties tandfonline.com |
Note: This table summarizes general findings for various benzodioxole derivatives from in silico studies. The exact values can differ for specific compounds.
These predictive models are crucial for weeding out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity, thereby streamlining the drug discovery process for compounds based on the benzodioxole scaffold. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Benzo-1,3-dioxol-5-ol Acetate (B1210297) Analogs with Enhanced Bioactivity
A primary focus of future research is the rational design and synthesis of novel analogs of Benzo-1,3-dioxol-5-ol acetate with superior biological activity. This involves strategic modifications of the core structure to optimize interactions with biological targets and improve pharmacokinetic profiles.
Recent studies have demonstrated the versatility of the benzo-1,3-dioxole scaffold in generating compounds with a wide array of biological activities. For instance, novel benzodioxole derivatives have been synthesized and evaluated as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. Additionally, certain derivatives have exhibited significant cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents. The synthesis of peptidyl derivatives containing the 1,3-benzodioxole (B145889) system has also yielded compounds with in vivo antitumor activity against Sarcoma-180. nih.gov
The exploration of different substitution patterns on the benzodioxole ring is a key strategy. For example, the introduction of various functional groups can modulate the electronic and steric properties of the molecule, leading to enhanced binding affinity for specific protein targets. The synthesis of benzodioxole carboxamide derivatives has been a particularly fruitful area, with some of these compounds showing promising antidiabetic properties. nih.govnajah.edu
Interactive Table: Examples of Synthesized Benzo-1,3-dioxol Derivatives and their Bioactivities.
| Derivative Class | Target/Activity | Key Findings |
| Aryl Acetate/Acetic Acid | COX Inhibition, Cytotoxicity | Potent inhibition of COX-1 and COX-2 enzymes, with some compounds showing better selectivity than existing drugs. nih.gov |
| Carboxamide | Antidiabetic, Anticancer | Potent inhibition of α-amylase and significant reduction in blood glucose levels in animal models. Cytotoxic effects against various cancer cell lines. nih.govnajah.edu |
| Peptidyl | Antitumor, Antimicrobial | Inhibition of Sarcoma-180 tumor growth in mice. nih.gov |
Exploration of New Therapeutic Applications Beyond Current Findings
While the anticancer and anti-inflammatory potential of benzo-1,3-dioxol derivatives is well-documented, researchers are actively investigating new therapeutic avenues. The structural similarity of the benzo-1,3-dioxole moiety to endogenous signaling molecules suggests a broader range of potential applications.
One promising area is in the field of neurology. Stiripentol (B1682491), a well-known drug containing the benzo-1,3-dioxole structure, is approved for the treatment of Dravet syndrome, a severe form of epilepsy. mdpi.com Ongoing research is exploring the efficacy of stiripentol and its analogs in other drug-resistant epilepsies. researchgate.net This opens the door for the development of novel benzo-1,3-dioxol-based compounds for a variety of neurological disorders.
Furthermore, the discovery of antidiabetic properties in certain benzodioxole derivatives suggests their potential in metabolic diseases. In vivo studies have shown that some of these compounds can significantly reduce blood glucose levels in diabetic animal models. nih.govnajah.edu This warrants further investigation into their mechanism of action and potential as novel treatments for diabetes and related metabolic conditions.
Advanced Mechanistic Investigations Using "Omics" Technologies
A significant frontier in understanding the bioactivity of this compound derivatives lies in the application of "omics" technologies. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, system-wide view of the molecular effects of these compounds.
To date, the application of omics technologies to specifically investigate this compound and its direct analogs remains limited in published literature. However, the potential of these approaches is immense. For example, transcriptomic analysis (RNA-sequencing) could reveal the genes and signaling pathways that are modulated by these compounds, providing insights into their mechanisms of action. A study on a novel auxin receptor agonist with a 1,3-benzodioxole core utilized transcriptomics to show a common transcriptional response with auxin and the downregulation of root growth-inhibiting genes. hmdb.ca
Proteomics, the large-scale study of proteins, could identify the direct protein targets of these derivatives and downstream changes in protein expression and post-translational modifications. Similarly, metabolomics could elucidate the metabolic pathways affected by these compounds, offering a detailed picture of their impact on cellular metabolism. The Human Metabolome Database has identified 1,3-Benzodioxole in human blood, indicating its presence in the human exposome and highlighting the relevance of metabolomic studies. nih.gov The application of lipidomics, a sub-field of metabolomics, could also be valuable in understanding the effects of these compounds on lipid signaling pathways.
Future research will undoubtedly leverage these powerful "omics" tools to build a more complete and nuanced understanding of how this compound derivatives exert their biological effects, paving the way for more targeted and effective therapeutic strategies.
Clinical Translation Potential of this compound Derivatives
The ultimate goal of developing novel bioactive compounds is their successful translation into clinical practice. Several factors point to the significant clinical translation potential of this compound derivatives.
The established clinical use of stiripentol provides a strong precedent for the therapeutic viability of the benzo-1,3-dioxole scaffold. mdpi.com The extensive safety and efficacy data available for stiripentol can guide the development of new analogs with improved properties. Preclinical studies on various benzodioxole derivatives have demonstrated promising in vivo efficacy in animal models of cancer and diabetes, providing a solid foundation for advancing these compounds into clinical trials. nih.govnih.govnajah.edu
The diverse range of biological activities exhibited by this class of compounds suggests that they could be developed for multiple therapeutic indications. For instance, compounds with potent COX-inhibitory and cytotoxic activities could be investigated as novel anti-inflammatory and anticancer drugs. nih.gov Furthermore, the potential for these compounds to be used in combination with existing therapies is an exciting area of exploration.
While the direct clinical development of "this compound" itself is not yet prominent, the collective body of research on its derivatives strongly supports the continued investigation and development of this versatile chemical class for a variety of human diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Benzo-1,3-dioxol-5-ol acetate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via acetylation of 1,3-benzodioxol-5-ol (sesamol) using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) as a catalyst. Reaction optimization involves varying temperature (40–80°C), solvent (anhydrous dichloromethane or tetrahydrofuran), and stoichiometric ratios. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
- Data Analysis : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC (>98% purity threshold).
Q. Which analytical techniques are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm acetyl group incorporation (e.g., ester carbonyl signal at ~170 ppm in C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 181.0495 for CHO) .
- Infrared (IR) Spectroscopy : Ester C=O stretch at ~1740 cm and aromatic C-O-C vibrations at 1250–950 cm .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Storage Protocol : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Use desiccants (e.g., silica gel) to mitigate moisture .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% relative humidity) over 4–6 weeks, monitoring purity via HPLC.
Advanced Research Questions
Q. How does the acetyl group influence the compound’s reactivity in nucleophilic substitution or enzymatic hydrolysis?
- Mechanistic Studies :
- Kinetic Analysis : Use stopped-flow spectrophotometry to measure hydrolysis rates in buffered solutions (pH 2–10) .
- Enzymatic Assays : Incubate with esterases (e.g., porcine liver esterase) and quantify acetate release via ion chromatography or enzymatic colorimetric kits .
Q. What strategies resolve crystallographic challenges for determining the compound’s solid-state structure?
- Crystallization Techniques : Slow evaporation from ethanol/water mixtures at 4°C. Add seeding crystals or use anti-solvent diffusion (hexane) to induce nucleation .
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data. Refine structures using software like Mercury CSD (Cambridge Structural Database) to analyze packing motifs and hydrogen-bonding networks .
Q. How can this compound serve as a precursor in synthesizing bioactive analogs?
- Derivatization Routes :
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at the benzodioxole ring .
- Click Chemistry : Azide-alkyne cycloaddition to append functional groups (e.g., fluorophores) for cellular tracking .
Q. What are the implications of this compound’s logP and solubility for pharmacokinetic studies?
- Physicochemical Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
